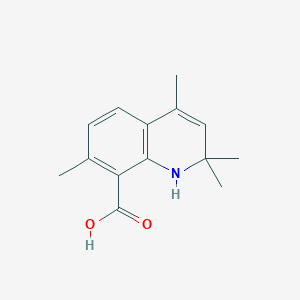

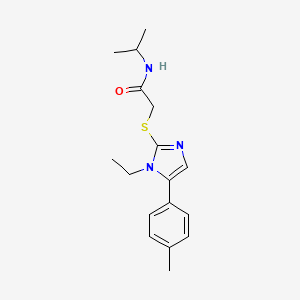

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives involves diverse methodologies, encompassing traditional reactions like the Pictet-Spengler and Bischler-Nepieralski, as well as modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and Diels-Alder reaction. These methods enable the construction of various tetrahydroquinoline derivatives, including the specific molecule of interest (Kotha, Deodhar, & Khedkar, 2014). Another relevant synthesis involves the reaction of acyl- and aroylpyruvic acids with amino cyclohexenones, proposing a plausible mechanism based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. The detailed structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates showcases the complexity and diversity of these compounds. Such analyses are crucial for understanding the spatial arrangement and chemical behavior of these molecules (Rudenko et al., 2013).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives undergo a variety of chemical reactions, contributing to their versatility in synthetic chemistry. The reactivity can be tailored through substitutions at different positions on the ring, enabling the synthesis of a wide range of compounds with varied biological activities. These reactions are fundamental for the modification and functionalization of the core tetrahydroquinoline structure, facilitating its incorporation into complex drug molecules (Crossley, Curran, & Hill, 1976).

科学的研究の応用

Anticancer Activity

Research has shown the potential of derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the context of cancer treatment. A study by Gaber et al. (2021) synthesized new derivatives and tested their effects against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity in some compounds when compared to the reference compound Dox (Gaber et al., 2021).

Antibacterial Properties

The synthesis of 8-nitrofluoroquinolone derivatives and investigation of their antibacterial properties were the focus of a study by Al-Hiari et al. (2007). This research involved the preparation of new models and assessment of their effectiveness against various bacterial strains, showing promising antibacterial activity (Al-Hiari et al., 2007).

Analgesic Properties

A study by Ukrainets et al. (2010) discussed the synthesis and analysis of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, along with their analgesic properties. This research contributes to the understanding of the potential medical applications of these compounds in pain management (Ukrainets et al., 2010).

Antiallergic Activity

Research by Erickson et al. (1978) on the antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids found that specific substitutions enhanced activity in rat models. This study contributes to the potential use of these compounds in treating allergic reactions (Erickson et al., 1978).

Structure-Activity Relationships in Antibacterial Compounds

Koga et al. (1980) explored the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. They synthesized and tested various compounds, revealing insights into their antibacterial efficacy (Koga et al., 1980).

Photolabile Protecting Group for Carboxylic Acids

Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. This research highlights the application in the field of photochemistry and biological messengers (Fedoryak & Dore, 2002).

Diuretic Properties

Ukrainets et al. (2008) synthesized and analyzed alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and compared their diuretic properties with structurally similar 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This study provides insights into their potential use as diuretics (Ukrainets et al., 2008).

特性

IUPAC Name |

2,2,4,7-tetramethyl-1H-quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-8-5-6-10-9(2)7-14(3,4)15-12(10)11(8)13(16)17/h5-7,15H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJASSAIFPDXMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(N2)(C)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![N-[(1S,2S)-2-(Difluoromethyl)cyclopropyl]prop-2-enamide](/img/structure/B2498869.png)

![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)

![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)

![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)